molecular formula C25H30O3 B1198420 Nandrolone benzoate CAS No. 1474-55-1

Nandrolone benzoate

Cat. No.: B1198420
CAS No.: 1474-55-1
M. Wt: 378.5 g/mol
InChI Key: NZGKYNGOBSDZNY-YNFNDHOQSA-N

Description

Nandrolone benzoate is a synthetic ester derivative of nandrolone (19-nortestosterone), an anabolic-androgenic steroid . As a prodrug, the benzoate ester is designed to modify the pharmacokinetics of the parent steroid, nandrolone, by delaying its release into the systemic circulation following administration . In a research context, nandrolone and its derivatives are primarily investigated for their anabolic properties, which include the potential to promote protein synthesis, increase muscle mass, and support bone density . The clinical interest in nandrolone compounds has historically focused on managing conditions like anemia of renal insufficiency and serving as an adjunct therapy for postmenopausal osteoporosis, leveraging its ability to increase hemoglobin and red cell mass . The mechanism of action for nandrolone involves its hydrolysis into free nandrolone, which then enters cells and binds to the intracellular androgen receptor . This ligand-receptor complex undergoes a conformational change, translocates to the nucleus, dimerizes, and binds to specific DNA sequences to regulate gene transcription, ultimately mediating its anabolic effects . Compared to testosterone, nandrolone is a substrate for the enzyme 5α-reductase, but its reduced metabolite, dihydronandrolone, has lower affinity for the androgen receptor. This characteristic is thought to contribute to its relatively lower androgenic potency in certain tissues . Researchers studying anabolic agents should note that the abuse of nandrolone esters is associated with a wide range of adverse effects, including endocrine disturbances (e.g., hormonal disorders, dyslipidemia), cardiovascular dysfunctions, and psychiatric or mood disorders, underscoring the importance of controlled laboratory investigation . This product is supplied for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O3/c1-25-14-13-20-19-10-8-18(26)15-17(19)7-9-21(20)22(25)11-12-23(25)28-24(27)16-5-3-2-4-6-16/h2-6,15,19-23H,7-14H2,1H3/t19-,20+,21+,22-,23-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGKYNGOBSDZNY-YNFNDHOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)CCC35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)CC[C@H]35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163707
Record name Nandrolone benzoate
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Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1474-55-1
Record name Nandrolone benzoate
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Record name NSC19858
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Record name Nandrolone benzoate
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Record name NANDROLONE BENZOATE
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Synthetic Chemistry and Derivatization Research of Nandrolone Benzoate

Historical Synthesis Routes of Nandrolone (B1676933) and its Esters

Nandrolone was first synthesized in 1950. wikipedia.orgscielo.br Its esters, such as nandrolone phenylpropionate and nandrolone decanoate (B1226879), were subsequently introduced for medical use in the late 1950s and early 1960s. Nandrolone phenylpropionate was the first ester introduced in 1959, followed by nandrolone decanoate in 1962. wikipedia.orgwikipedia.org The process for creating nandrolone esters was patented in Spain in 1959. nih.govdrugbank.com

A notable historical method for synthesizing 19-nortestosterone, the core structure of nandrolone, involved the Birch reduction. This reaction typically involves treating the monomethyl ether of estradiol (B170435) with lithium metal in liquid ammonia, in the presence of an alcohol as a proton source. wikipedia.orgchemicalbook.com This process facilitates the reduction of aromatic rings to their corresponding dihydrobenzenes. wikipedia.org Chemically, nandrolone is obtained by removing the methyl group at the C-19 position of testosterone (B1683101). scielo.brdrugbank.com

Modern Synthetic Methodologies for Nandrolone Benzoate (B1203000)

Modern synthesis of nandrolone benzoate primarily relies on the esterification of nandrolone with benzoic acid or its derivatives. smolecule.com Two common approaches for this esterification include:

Direct Esterification: In this method, nandrolone is reacted directly with benzoic acid. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, leading to the formation of this compound and water as a byproduct. smolecule.com

Use of Acid Chlorides: An alternative method involves converting benzoic acid into benzoyl chloride. This acid chloride then reacts with nandrolone to yield this compound, with hydrochloric acid being generated as a byproduct. smolecule.com

For the synthesis of the parent compound, nandrolone, modern methodologies aim for high yields and improved quality. One such method for high-yield nandrolone synthesis involves a multi-step process:

Etherification Reaction: This step involves agitating 19-norandrostendione with absolute ethyl alcohol, triethyl orthoformate, pyridine (B92270) hydrobromate, and triethylamine (B128534) in a reactor. The mixture is then freeze crystallized, sprinkled, and centrifugally filtered to yield wet etherate. google.com

Reduction Hydrolysis Reaction: The obtained etherate is mixed with sodium borohydride (B1222165) in methanol. Acid is subsequently added to regulate the pH, followed by vacuum concentration, water flushing, and centrifugation to obtain crude nandrolone. google.com

Crude Product Refining: The crude nandrolone is then refined by dissolving it in a mixture of ethyl acetate (B1210297) and petroleum ether under heat, followed by cooling, centrifugation, and drying to obtain the purified nandrolone. google.com This method utilizes pyridine hydrobromate as a catalyst to enhance protection yield and product quality. google.com

Enzymatic Synthesis and Biocatalysis in Nandrolone Derivatization

Enzymatic synthesis and biocatalysis offer highly selective and environmentally milder alternatives for steroid derivatization. Microorganisms, including fungi, bacteria, and yeast, possess intricate multi-enzyme systems that enable regio- and stereoselective transformations of chemical compounds. orientjchem.org This approach is particularly valuable for modifying steroids at positions that are challenging to access via conventional chemical agents, allowing for stereospecific functionalization and the completion of multiple reactions in a single biotechnological step. orientjchem.org

Nandrolone has been extensively studied as a substrate in biotransformation processes. For instance, incubation of nandrolone with Rhizopus stolonifer has been shown to yield oxidative metabolites, including 19-norandrost-4-en-3,17-dione and 6α,17β-dihydroxy-19-norandrost-1,4-dien-3-one. orientjchem.org Similarly, the fungus Neurospora crassa, when incubated with nandrolone decanoate, produced four distinct steroid metabolites: estr-4-en-3,17-dione, 17β-hydroxyestr-4-en-3-one, 6β,17β-dihydroxyestr-4-en-3-one, and 9α,17β-dihydroxyestr-4-en-3-one. These transformations involved ester hydrolysis, oxidation of hydroxyl groups, and specific hydroxylations at the 9α- or 6β-positions. tandfonline.com

Furthermore, enzymatic synthesis has been successfully applied to create anabolic steroid glycosides. For example, 17β-nandrolone β-D-glucose has been synthesized using UDP-glucosyltransferase (UGT-1) derived from Terribacillus sp. PAMC 23288. jmb.or.krdbpia.co.kr A chemoenzymatic strategy has also been developed for the efficient synthesis of 6-dehydronandrolone (B1316645) acetate, a key precursor for C7-functionalized steroidal drugs. This strategy involves a one-pot biocatalytic process combining C7β-hydroxylation and C17β-ketoreduction of 19-norandrostenedione (B190405), with optimized P450-catalyzed hydroxylation and 17β-HSDcl-catalyzed reduction steps. acs.org

Chemical Modifications and Esterification Studies (e.g., benzoate, decanoate, phenylpropionate)

Esterification is a crucial chemical modification applied to nandrolone, primarily at the C17β position. wikipedia.org This modification significantly prolongs the half-life of nandrolone, thereby reducing the frequency of administration required for therapeutic effects when given via intramuscular or subcutaneous routes. mdpi.com A general principle observed in these studies is that longer ester chains typically correlate with extended half-lives of the resulting prodrugs. mdpi.com

Several nandrolone esters have been extensively studied, each with distinct pharmacokinetic profiles:

This compound: This compound is the C17β benzoate ester of nandrolone. caymanchem.com Its synthesis involves the esterification of nandrolone with benzoic acid or its derivatives, as described in Section 2.2. smolecule.com

Nandrolone Decanoate: Known as the decanoate salt form or the C17β decanoate ester of nandrolone, this derivative was first described in 1960 and introduced for medical use in 1962. wikipedia.orgnih.gov

Nandrolone Phenylpropionate (NPP): This is the C17β phenylpropionate ester of nandrolone. wikipedia.org It was the first nandrolone ester to be introduced in 1959. wikipedia.orgwikipedia.org Its synthesis can be achieved through the esterification reaction between 19-nor-testosterone (nandrolone) and phenylpropionyl chloride. lookchem.com A specific synthetic route involves reacting 3-phenylpropanoic acid, an aryneprecursor, nandrolone, cesium fluoride (B91410) (CsF), potassium carbonate (K2CO3), and 18-crown-6 (B118740) in anhydrous acetonitrile (B52724) (MeCN) at 70 °C. chemicalbook.comchemicalbook.com

Beyond these, other nandrolone esters, such as propionate (B1217596), cypionate, and undecanoate, have also been subject to chemical and structural investigations, including crystal structure analyses. mdpi.com The chemical reactions of nandrolone esters, including this compound, typically involve hydrolysis (releasing nandrolone and the corresponding acid in the presence of water), oxidation (leading to various metabolites), and reduction reactions, all of which modify their structure and potential activity. smolecule.com

The table below summarizes key properties of selected nandrolone esters:

CompoundIntroduction YearElimination Half-lifeDuration of Action
Nandrolone (unesterified)1950 wikipedia.org<4.3 hours wikipedia.orgwikipedia.orgwikipedia.orgN/A
Nandrolone Phenylpropionate1959 wikipedia.orgwikipedia.org2.7 days wikipedia.orgwikipedia.org5-7 days wikipedia.orgwikipedia.org
Nandrolone Decanoate1962 wikipedia.orgwikipedia.org6-12 days wikipedia.orgwikipedia.org2-3 weeks wikipedia.orgwikipedia.org

Molecular and Cellular Mechanisms of Nandrolone Action in Experimental Systems

Androgen Receptor Binding and Ligand Affinity Studies

Nandrolone (B1676933) and its metabolites exert their effects primarily by interacting with androgen receptors (AR). Studies in experimental systems have shown that 19-norandrosterone (B1242311), a key metabolite of nandrolone, binds to androgen receptors with high selectivity, leading to the activation of androgen receptor-dependent gene expression. Nandrolone derivatives generally exhibit a higher anabolic-to-androgenic ratio (approximately 3:1) compared to testosterone (B1683101) (1:1) due to their structural modifications.

The binding affinity of nandrolone and its metabolites to the androgen receptor varies. 5α-Dihydronandrolone (5α-DHN), a reduced metabolite of nandrolone, binds to the androgen receptor but acts as a weaker agonist compared to both nandrolone and dihydrotestosterone (B1667394) (DHT). nih.gov In prostate tissue, a preferential retention at the receptor is observed for DHT over 5α-DHN, nandrolone, and testosterone (DHT > 5α-DHN > Nandrolone > Testosterone). nih.gov Conversely, in kidney tissue, nandrolone shows preferential retention at the receptor compared to testosterone, largely because nandrolone is less susceptible to metabolic inactivation by 17β-hydroxysteroid dehydrogenase in this tissue, and it binds strongly to the androgen receptor. nih.gov

Table 1: Relative Androgen Receptor Binding Affinity

CompoundRelative Affinity to Androgen Receptor (Prostate)Agonistic Activity Compared to Nandrolone/DHT
Dihydrotestosterone (DHT)HighestStrong agonist
5α-Dihydronandrolone (5α-DHN)ModerateWeaker agonist
NandroloneModerateStronger agonist than 5α-DHN
TestosteroneLowestWeaker agonist than DHT

Enzymatic Biotransformation and Metabolic Activation/Deactivation Pathways

Nandrolone undergoes extensive biotransformation in experimental systems, involving several enzymatic pathways that lead to both activation and deactivation of the parent compound.

A primary metabolic pathway for nandrolone involves its conversion by the enzyme 5α-reductase. This enzyme catalyzes the reduction of nandrolone to 5α-dihydronandrolone (5α-DHN). nih.gov Unlike testosterone, which is converted by 5α-reductase into a more potent androgen (DHT), nandrolone's 5α-reduction to 5α-DHN results in a metabolite that is a weaker agonist of the androgen receptor than nandrolone itself. nih.gov This local inactivation in androgenic tissues, where 5α-reductase is expressed (e.g., skin, hair follicles, prostate gland), is thought to contribute significantly to nandrolone's exceptionally high anabolic-to-androgenic ratio. nih.gov Experimental studies indicate that testosterone is a better substrate for 5α-reductase than nandrolone. nih.gov The conversion of nandrolone to 5α-DHN can be blocked by 5α-reductase inhibitors like finasteride (B1672673) or dutasteride. nih.gov

Nandrolone possesses the ability to undergo aromatization in vivo, converting into estrogenic compounds. This process is mediated by the aromatase enzyme, which is responsible for the conversion of androgens into estrogens. This estrogenic activity distinguishes nandrolone from non-aromatizing steroids.

Glucuronidation and Sulfation Conjugation Pathways

Modulation of Gene Expression and Transcriptional Regulation

The binding of nandrolone and its active metabolites, such as 19-norandrosterone, to the androgen receptor (AR) initiates a cascade of events leading to the modulation of gene expression and transcriptional regulation. The androgen receptor functions as a hormone-regulated transcription factor. nih.gov Upon ligand binding, the activated AR translocates to the nucleus and binds to specific DNA sequences known as androgen response elements (AREs). These AREs are typically organized as inverted repeats of 5'-TGTTCT-3' sequences with a three-nucleotide spacer, although AR can also bind to direct repeats. nih.gov

The specificity of AR in recognizing these response elements is influenced by its DNA-binding domain, particularly the second zinc finger and a part of the hinge region. nih.gov The transcriptional activity of AR is not solely dependent on its DNA binding but is also intricately modulated by interactions with coregulatory proteins. These include coactivators (e.g., p160 family proteins) that enhance gene transcription and corepressors (e.g., SMRT - silencing mediator for retinoid and thyroid hormone receptors) that can inhibit AR transcriptional activity. nih.gov For instance, SMRT has been shown to inhibit AR activity by interfering with the AR N/C interaction and by competing with p160 coactivators. nih.gov Androgens and AR signaling have been implicated in the regulation of subsets of DNA damage response genes, although the specific genes affected can vary depending on the experimental model system and conditions. biorxiv.org

Effects on Specific Gene Transcripts (e.g., Aquaporin 1, Aquaporin 9, Proopiomelanocortin, Agouti-Related Protein)

Nandrolone has been shown to differentially regulate the expression of specific gene transcripts in various experimental systems. For instance, studies on the rat epididymis have demonstrated that nandrolone decanoate (B1226879) (ND) treatment alters the mRNA expression of Aquaporin 1 (Aqp1) and Aquaporin 9 (Aqp9) genes in a dose- and time-dependent manner across different epididymal segments e-jarb.orgnih.govkoreascience.kr.

Observed Effects of Nandrolone Decanoate on Aquaporin Gene Expression in Rat Epididymis e-jarb.orgnih.govkoreascience.kr

Epididymal SegmentTreatment DurationND Dose (mg/kg/week)Aqp1 mRNA ExpressionAqp9 mRNA Expression
Initial Segment12 weeksLowDecreasedNot specified
Initial Segment12 weeksHighNot specifiedDecreased
Caput EpididymisNot specifiedLowNot specifiedDecreased
Corpus Epididymis2 weeksLowIncreasedDecreased
Corpus Epididymis2 weeksHighFurther IncreasedNot specified
Corpus Epididymis12 weeksLowReducedReduced
Corpus Epididymis12 weeksHighIncreasedDecreased
Cauda Epididymis2 weeksBothDecreasedNot specified
Cauda Epididymis2 weeksHighNot specifiedIncreased
Cauda Epididymis12 weeksBothDecreasedIncreased

In skeletal muscle, nandrolone selectively alters the expression of numerous genes. For example, in a rat model of denervation atrophy, nandrolone repressed orphan nuclear receptors (NR4A1, NR4A2, NR4A3) and transcriptional coregulators such as Ankrd1 and TLE1_PREDICTED at 7 days. At 35 days, nandrolone reduced mRNA and protein levels for FOXO1, the mTOR inhibitor REDD2, and the calcineurin inhibitor RCAN2, while increasing ApoD. It also regulated genes involved in Wnt signaling molecules nih.gov. Specific effects on Proopiomelanocortin (POMC) and Agouti-Related Protein (AgRP) gene transcripts in response to nandrolone were not directly found in the search results. However, general information on the regulation of POMC and AgRP in relation to energy homeostasis was found science.gov.

Nuclear Receptor-Mediated Gene Regulation

Nandrolone, as an anabolic-androgenic steroid, primarily exerts its genomic effects by binding to the androgen receptor (AR) drugbank.commdpi.com. Upon binding, the AR undergoes a conformational change, translocates into the nucleus, dimerizes, and then binds to specific DNA segments known as androgen response elements (AREs) to regulate gene transcription drugbank.comwikipedia.org. This classical genomic pathway is a cornerstone of androgen action, influencing a wide array of physiological processes including development, cell fate decisions, and differentiation nih.govnih.gov.

Experimental evidence supports this mechanism. For instance, in porcine ovarian putative stem cells (poPSCs), nandrolone (alongside boldenone) demonstrated specific nuclear localization of the AR receptor, indicating its role in mediating nandrolone's effects mdpi.com. Furthermore, nandrolone can influence the expression of enzymes involved in steroid synthesis, such as steroidogenic acute regulatory protein (StAR) and HSD3B1, which were overexpressed, while CYP17A1 and CYP11A1 were downregulated. This suggests that nandrolone's binding to the AR can lead to a decrease in testosterone synthesis oncotarget.com. Nuclear receptors, including the AR, can also be activated in the absence of their ligands by signaling substances acting on cell membrane receptors, highlighting the importance of nuclear receptor phosphorylation for their function bibliotekanauki.pl.

Intracellular Signaling Cascades Influenced by Nandrolone

Nandrolone's impact extends to several critical intracellular signaling cascades, modulating their activity and contributing to its diverse physiological effects.

Notch Signaling Pathway Interactions

The Notch signaling pathway is crucial for cell fate determination, proliferation, and tissue repair wku.eduwikipedia.org. Androgens, including synthetic analogs like nandrolone decanoate, can modulate the activities of Notch wku.edu. While androgens generally increase Notch signaling, nandrolone decanoate has been observed to reduce Notch activity while increasing the activity of Numb, a Notch inhibitor nih.govwku.edu.

Studies in C2C12 myoblasts have shown that nandrolone increases Numb mRNA and protein levels and T cell factor (Tcf) transcriptional activity by inhibiting glycogen (B147801) synthase kinase 3β (GSK3β). This upregulation of Numb expression by nandrolone was blocked by Wnt inhibitors, indicating that Wnt/β-catenin signaling mediates nandrolone-induced Numb transcription nih.gov. This suggests a novel mechanism where androgen receptor (AR) signaling regulates Wnt-Notch interaction via Numb, a newly identified Wnt target gene nih.gov.

Renin-Angiotensin System (RAS) Component Activity (e.g., Angiotensin-I Converting Enzyme)

Nandrolone has been shown to influence components of the Renin-Angiotensin System (RAS), a system primarily known for regulating blood pressure and fluid balance, but also involved in connective tissue growth and remodeling scielo.brscite.airesearchgate.netscielo.br.

Experimental studies in Wistar rats have demonstrated that nandrolone administration increases Angiotensin-I Converting Enzyme (ACE) activity scielo.brscite.airesearchgate.netscielo.br.

Effects of Nandrolone on ACE Activity in Rat Tendons and Serum scielo.brresearchgate.netscielo.br

GroupACE Activity in Superficial Flexor Tendon (SFT)ACE Activity in Serum
Sedentary (S)Control levelsControl levels
Trained (T)Increased (p < 0.05 vs. S)Not specified
AAS-treated (AAS)Higher (p < 0.05 vs. S)Not specified
AAS-treated and Trained (AAST)Higher (p < 0.05 vs. S); Increased vs. TSignificantly Higher

In cardiac tissue, supraphysiological doses of nandrolone decanoate increased left ventricular (LV) Angiotensin-I converting enzyme activity (28% increase in the steroid group, 33% in the steroid + trained group) and enhanced the expression of Angiotensin II (ANG II) and angiotensin type 1a receptor physiology.org. This activation of the local RAS contributes to increased cardiac collagen content and maladaptive remodeling, particularly when combined with exercise physiology.org.

Neurotransmitter Systems Modulation (e.g., dopaminergic, serotonergic, noradrenergic)

Nandrolone can modulate various neurotransmitter systems in the central nervous system, including dopaminergic, serotonergic, and noradrenergic pathways, which are critical for behavior, mood, and reward julkari.firesearchgate.netnih.govmdpi.com.

In rats, nandrolone decanoate, at doses sufficient to induce erythropoiesis, significantly increased the levels of 3,4-dihydroxyphenylacetic acid (DOPAC), a dopamine (B1211576) metabolite, and 5-hydroxytryptamine (5-HT, serotonin) in the cerebral cortex julkari.firesearchgate.net. Studies have shown that supraphysiological doses of ND considerably increased 5-HT concentrations in the hippocampus and cerebral cortex nih.gov.

Impact of Nandrolone Decanoate on Neurotransmitter Metabolites in Rat Brain julkari.firesearchgate.net

Neurotransmitter MetaboliteBrain RegionEffect of Nandrolone Decanoate
DOPAC (Dopamine metabolite)Cerebral CortexSignificantly Increased
5-HT (Serotonin)Cerebral CortexIncreased
5-HT (Serotonin)HippocampusConsiderably Increased

Furthermore, nandrolone pre-exposure attenuated the increase in extracellular dopamine and 5-HT concentrations evoked by psychostimulant drugs (amphetamine, MDMA, and cocaine) in the nucleus accumbens in a dose-dependent manner julkari.fi. This suggests that nandrolone can modulate the reward-related neurochemical and behavioral effects of stimulant drugs, potentially through activation of androgen or estrogen receptors julkari.fi. Chronic nandrolone treatment has also been shown to alter GABAergic transmission in neural circuits linked to aggression nih.gov. While direct modulation of noradrenergic systems by nandrolone was not explicitly detailed in the search results, the interplay between serotonergic, dopaminergic, and noradrenergic systems is acknowledged in the context of sexual behavior and reward mdpi.com.

Redox Homeostasis Disruption and Oxidative Stress Mechanisms

Nandrolone, particularly in supraphysiological doses, has been shown to disrupt cellular redox homeostasis, leading to a state of oxidative stress in various experimental systems, including the liver, heart, kidney, and testes of male Wistar rats wikidata.orgindiamart.com. Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defenses to neutralize them, leading to oxidative modifications of biomolecules such as DNA, proteins, and lipids wikidata.org.

Reactive Oxygen Species (ROS) Production and Sources: Experimental studies indicate that nandrolone administration can increase the generation of reactive oxygen species (ROS) wikidata.org. One significant source of increased ROS production identified is the NADPH oxidase (NOX) enzyme family. In studies involving nandrolone decanoate, increased NOX activity has been observed in the heart and liver, with elevated NOX2 mRNA levels specifically noted in the heart wikidata.org. Additionally, the metabolism of high doses of nandrolone by cytochrome P-450 mono-oxygenases can contribute to ROS generation. Mitochondrial respiratory chain processes are also implicated, with an increase in mitochondrial β-oxidation potentially leading to increased ROS production in hepatic cells following androgen receptor (AR) activation.

Impact on Antioxidant Enzyme Systems: The disruption of redox homeostasis by nandrolone involves alterations in the activity of key antioxidant enzymes. Research findings on the effects of nandrolone decanoate on these enzymes vary by tissue:

Superoxide (B77818) Dismutase (SOD) : In the liver of nandrolone decanoate-treated rats, SOD activity has been reported to decrease wikidata.org. Conversely, some studies in testicular tissue have also shown decreased SOD activity, which can lead to the accumulation of superoxide anion radicals and subsequent lipid peroxidation . However, in cardiac tissue, some studies found no significant changes in SOD activity despite increased ROS production wikidata.org.

Catalase (CAT) : Similar to SOD, liver catalase activity has been observed to decrease in nandrolone decanoate-treated groups wikidata.org. In the kidney, only catalase activity was found to be decreased following nandrolone decanoate treatment wikidata.org.

Glutathione (B108866) Peroxidase (GPx) : Studies have generally reported no significant differences in GPx activity in the liver, heart, or kidney after nandrolone decanoate administration wikidata.org. However, other research indicates a reduction in glutathione reductase (GR) and GPx activities in kidney cells, contributing to reduced radical scavenging ability indiamart.com.

Reduced Thiol Residues : Levels of total reduced thiol residues, important components of the antioxidant defense system, were found to be decreased in the liver and kidney of nandrolone decanoate-treated animals, suggesting an increase in oxidative stress due to the oxidation of these thiols by excess ROS wikidata.org.

Markers of Oxidative Damage: The imbalance between pro-oxidants and antioxidants leads to measurable oxidative damage to cellular components.

Lipid Peroxidation : A consistent finding across various experimental models is a significant increase in lipid peroxidation, often measured by levels of malondialdehyde (MDA) or thiobarbituric acid reactive substances (TBARS) indiamart.com. This indicates oxidative damage to cell membranes and can alter their structural integrity and function. Both low and high doses of nandrolone have been shown to increase lipid peroxidation in heart muscle and testicular tissue .

Protein Carbonyl Content : Increased protein carbonyl residues, another biomarker of oxidative stress, have been observed in the kidney of treated animals wikidata.org.

Summary of Experimental Findings on Redox Parameters:

TissueParameterEffect of Nandrolone Decanoate Treatment (Experimental Systems)Reference
LiverNADPH Oxidase (NOX) ActivityIncreased wikidata.org
LiverCatalase (CAT) ActivityDecreased wikidata.org
LiverSuperoxide Dismutase (SOD) ActivityDecreased wikidata.org
LiverGlutathione Peroxidase (GPx) ActivityNo significant difference wikidata.org
LiverReduced Thiol ResiduesDecreased wikidata.org
LiverLipid Peroxidation (MDA/TBARS)Increased indiamart.com
HeartNADPH Oxidase (NOX) ActivityIncreased wikidata.org
HeartNOX2 mRNA LevelsIncreased wikidata.org
HeartROS ProductionIncreased wikidata.org
HeartAntioxidant Enzymes (SOD, CAT, GPx)No significant difference (in some studies) wikidata.org
HeartLipid PeroxidationIncreased
KidneyCatalase (CAT) ActivityDecreased wikidata.org
KidneyReduced Thiol ResiduesDecreased wikidata.org
KidneyCarbonyl ResiduesIncreased wikidata.org
KidneyGlutathione Reductase (GR) ActivityReduced indiamart.com
KidneyGlutathione Peroxidase (GPx) ActivityReduced indiamart.com
KidneyLipid Peroxidation (MDA)Increased indiamart.com
TestesLipid PeroxidationIncreased
TestesSuperoxide Dismutase (SOD) ActivityDecreased
TestesCatalase (CAT) ActivityIncreased (in some studies)
TestesGlutathione (GSH)Decreased

These findings collectively demonstrate that nandrolone exposure in experimental systems leads to a significant disruption of redox homeostasis, characterized by increased oxidative stress and impaired antioxidant defense mechanisms in multiple organs.

Metabolic Fate and Dispositional Studies of Nandrolone and Its Esters in Non Human Biological Systems

Identification and Characterization of Major Metabolites

Upon administration, nandrolone (B1676933) benzoate (B1203000) (PubChem CID: 227796) is hydrolyzed to nandrolone (PubChem CID: 9904) wikipedia.orgdrugbank.com. Nandrolone then undergoes extensive metabolism. The primary metabolites identified in biological systems are 19-norandrosterone (B1242311) (19-NA) (PubChem CID: 9548753) and 19-noretiocholanolone (B1255105) (19-NE) (PubChem CID: 14009228) wikipedia.orgmdpi.com. These two metabolites are typically detected in urine mdpi.com.

Beyond these primary compounds, other significant metabolites include 5α-dihydronandrolone (PubChem CID: 94202), 19-norandrostenedione (B190405) (PubChem CID: 92834), and 19-norandrostanediols (e.g., 19-Nor-5-androstenediol, PubChem CID: 9900246) wikipedia.orgwikipedia.org. These metabolites are predominantly excreted as conjugates, specifically glucuronides and sulfates drugbank.commdpi.com. For instance, 19-norandrosterone is commonly found as 19-norandrosterone glucuronide (PubChem CID: 163059104) drugbank.comnih.gov.

The following table summarizes the major metabolites of nandrolone and their corresponding PubChem CIDs:

Compound NamePubChem CID
Nandrolone benzoate227796
Nandrolone9904
19-norandrosterone9548753
19-noretiocholanolone14009228
19-norandrostenedione92834
5α-Dihydronandrolone94202
19-Nor-5-androstenediol9900246
19-Norandrosterone glucuronide163059104
Nandrolone hydrogen sulfate (B86663)3085201

Biotransformation Pathways in Animal Models (e.g., rat, porcine, equine)

The biotransformation of nandrolone and its esters in non-human biological systems involves a series of enzymatic reactions, largely mirroring those observed for other steroids. The metabolism includes reduction by 5α-reductase and 5β-reductase, and dehydrogenation by 3α-hydroxysteroid dehydrogenase, 3β-hydroxysteroid dehydrogenase, and 17β-hydroxysteroid dehydrogenase, followed by conjugation wikipedia.org.

Rat Models: In rats, nandrolone decanoate (B1226879), which is hydrolyzed to nandrolone, undergoes metabolism in the liver by the enzyme 5α-reductase, forming 19-norandrosterone and 5α-dihydronandrolone ekb.eg. Studies in male Sprague-Dawley rats have also demonstrated that nandrolone decanoate treatment can modulate the gene expression of various steroidogenic enzymes in the testis, including steroidogenic acute regulator (Star), P450 cytochrome side chain cleavage (Cyp11a1), 17α-hydroxylase (Cyp17), Hsd3b1, P450 cytochrome aromatase (Cyp19), 17β-HSD4 (Hsd17b4), aldose reductase (Akr1b1), and carbonyl reductase 1 (Cbr1) oup.comanimbiosci.org. These findings indicate that nandrolone influences the synthesis and metabolism of steroid hormones within the testis oup.com. Furthermore, nandrolone decanoate has been shown to activate specific enzymes in rat hearts, such as glucose-6-phosphate and 6-phosphogluconate dehydrogenases, malic enzyme, and NADP-linked isocitrate dehydrogenase. In the liver, it can activate transketolase while inhibiting glucose-6-phosphate and 6-phosphogluconate dehydrogenases nih.gov.

Porcine Models: The oral bioavailability of nandrolone in pigs is reported to be low, less than 3% wikipedia.org. Studies investigating the impact of anabolic androgenic steroids, including nandrolone, in pigs have shown that these compounds influence the expression of proteins related to drug-metabolizing enzymes nih.gov. The consumption of edible parts of non-castrated pigs, which contain 19-nortestosterone, has been observed to result in the excretion of 19-norandrosterone in human urine, implying metabolic processes in porcine systems that produce these metabolites biorxiv.org. Similarly, the consumption of boar meat, liver, kidneys, and heart has been found to increase urinary 19-noretiocholanolone output oup.com.

Equine Models: Research on the metabolism of 19-nortestosterone (nandrolone) in thoroughbred horses has identified several neutral urinary metabolites following enzyme hydrolysis. These include 3-hydroxyestran-17-one, 17α- and 17β-nortestosterone, two isomers of estrane-3,17-diol, two isomers of 3,16-dihydroxyestran-17-one, two isomers of 3,17-dihydroxyestran-16-one, and estrane-3,16,17-triol nih.gov. Endogenous production of other anabolic steroids, such as boldenone, has also been documented in horses, highlighting the relevance of equine models in steroid metabolism studies nih.gov.

The following table outlines some key enzymes and their roles in nandrolone metabolism in rat models:

Enzyme/ProteinTissue Location (Rat)Observed Effect of Nandrolone Decanoate TreatmentReference
5α-reductaseLiverForms 19-norandrosterone and 5α-dihydronandrolone ekb.eg
Steroidogenic acute regulator (Star) mRNATestisSignificant decrease in mRNA levels oup.com
P450 cytochrome side chain cleavage (Cyp11a1)TestisSignificant decrease in mRNA levels oup.com
17α-hydroxylase (Cyp17)TestisSignificant decrease in mRNA levels oup.com
Hsd3b1TestisSignificant decrease in mRNA levels oup.com
P450 cytochrome aromatase (Cyp19)TestisSignificant decrease in mRNA levels oup.com
Carbonyl reductase 1 (Cbr1)TestisSignificant decrease in mRNA expression oup.com
Glucose-6-phosphate dehydrogenaseHeart, MuscleActivation (heart), Increase (muscle) nih.gov
6-phosphogluconate dehydrogenaseHeart, LiverActivation (heart), Inhibition (liver) nih.gov
Malic enzymeHeartActivation nih.gov
NADP-linked isocitrate dehydrogenaseHeartActivation nih.gov
TransketolaseLiverActivation nih.gov
NAD-linked malate (B86768) dehydrogenaseMuscleIncrease nih.gov

Excretion Pathways and Metabolite Profiles

Nandrolone and its metabolites are primarily eliminated from the body via urine mdpi.com. While a minor fraction of nandrolone may be excreted in its unchanged form, the majority is converted into its main metabolites, 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE) mdpi.com. These metabolites are then excreted as conjugated forms, predominantly as glucuronides and sulfates drugbank.commdpi.com. The 19-NA is generally the most prevalent urinary metabolite, making its detection central to identifying nandrolone exposure mdpi.com. The distribution between the glucuronide and sulfate fractions of 19-norandrosterone and 19-noretiocholanolone does not provide a definitive means to differentiate between endogenously produced and exogenously administered nandrolone.

Factors Influencing Endogenous Production and Metabolism in Experimental Contexts

Nandrolone and its metabolites can be produced endogenously within the body, leading to detectable traces in the urine of healthy individuals who have not received exogenous administration. Several biological and dietary factors can influence the endogenous production and metabolism of nandrolone in experimental settings.

Biological Factors: Biological sex, pregnancy status, and levels of physical activity are known to impact the natural production and excretion of nandrolone metabolites. For instance, pregnancy can significantly elevate the urinary concentrations of 19-nortestosterone metabolites, such as 19-norandrosterone. Some contraceptive pills that contain norsteroids, like norethisterone, can also lead to the urinary excretion of 19-NA. While intense physical exertion or participation in professional sports may increase 19-norandrosterone concentrations, studies have shown considerable variability in these results, preventing a clear correlation.

Dietary Factors: Dietary habits can also influence metabolite profiles. The consumption of edible parts of non-castrated pigs, which naturally contain 19-nortestosterone, has been demonstrated to result in the excretion of 19-norandrosterone in human urine within hours biorxiv.org. Similarly, consuming boar meat, liver, kidneys, and heart has been found to increase the output of urinary 19-noretiocholanolone oup.com.

Enzymatic Basis: The natural production of nandrolone metabolites is partly explained as a side reaction during the aromatization of testosterone (B1683101). Alcohol consumption has also been investigated for its potential influence on the excretion of nandrolone metabolites.

Pre Clinical Investigations and in Vitro Models of Nandrolone Effects Excluding Therapeutic Efficacy and Safety

Studies on Muscle Tissue Morphometry and Remodeling in Animal Models

In a study involving pigs, the administration of nandrolone (B1676933) resulted in a significant 49.7% increase in muscle fiber diameter and a 145.7% increase in muscle fiber area compared to a control group. mdpi.com This hypertrophic effect is also observed in rodent models. For instance, in rats, nandrolone administration has been shown to increase the fiber areas of both the extensor digitorum longus and soleus muscles. unesp.br The combination of nandrolone with resistance exercise further enhances this effect. unesp.br

The mechanism behind this muscle growth involves the activation of satellite cells, which are crucial for muscle development, growth, and repair. mdpi.com Following the application of anabolic androgenic steroids (AAS) like nandrolone, there is a significant activation and proliferation of these satellite cells. mdpi.com Research on pigs treated with nandrolone showed a 213.30% increase in the number of satellite cells compared to controls. mdpi.com This suggests that nandrolone promotes muscle hypertrophy by stimulating the proliferation of these muscle stem cells.

Interestingly, the effectiveness of nandrolone can be muscle-specific and dependent on factors like the presence of exercise. scielo.br In some animal models, nandrolone treatment alone was sufficient to improve muscular parameters, while in others, the combination with exercise yielded more significant results. unesp.br For example, in a study on dogs with induced disuse muscle atrophy, treatment with nandrolone decanoate (B1226879) was effective in increasing muscle mass. e-jvc.org Furthermore, in a mouse model of amyotrophic lateral sclerosis (ALS), chronic treatment with nandrolone preserved diaphragm muscle mass. nih.gov

However, it's important to note that some studies have reported that nandrolone may alter muscle gene expression in a way that could exacerbate certain conditions. In a mouse model of familial ALS, while nandrolone induced muscle fiber hypertrophy, it also caused motor neuron death and altered muscle gene expression. oup.com

Interactive Data Table: Effect of Nandrolone on Muscle Fiber Morphometry in Pigs

Treatment GroupAverage Increase in Muscle Fiber Diameter (%)Average Increase in Muscle Fiber Area (%)Increase in Satellite Cells (%)
Control000
Nandrolone49.7145.7213.30

Neuromuscular Junction Alterations in Experimental Systems

Pre-clinical studies have revealed that nandrolone can induce significant alterations at the neuromuscular junction (NMJ), the critical synapse between a motor neuron and a muscle fiber. These changes can impact synaptic transmission and muscle function.

In sedentary rats, the administration of nandrolone decanoate has been shown to reduce the safety margin of synaptic transmission. researchgate.netnih.gov The safety margin is a measure of the reliability of neurotransmission, and a reduction suggests an increased risk of transmission failure. However, this toxic effect on the NMJ appears to be mitigated when nandrolone administration is combined with physical exercise, such as swimming. researchgate.netnih.gov

Further investigations in sedentary rats exposed to supraphysiological doses of nandrolone revealed adverse morphological changes in the skeletal muscle, which could be indicative of damage or post-injury regeneration. researchgate.net These alterations were partially reversed by physical exercise. researchgate.net

These findings suggest that nandrolone's influence on the NMJ is complex. While it may offer some protective effects on the structural components of the synapse, particularly under conditions of stress or disease, it can also impair the functional reliability of neuromuscular transmission, especially in the absence of physical activity. nih.govresearchgate.netnih.gov The interaction between nandrolone and exercise at the NMJ is a key area for further investigation.

Brain Region-Specific Molecular Changes in Animal Models

Pre-clinical research utilizing animal models has revealed that nandrolone administration can induce distinct molecular changes in specific regions of the brain, potentially underlying the behavioral alterations associated with its use.

Studies in guinea pigs have shown that chronic treatment with high doses of nandrolone decanoate leads to an increased density of neurons expressing c-Fos and Fos-related antigens in several limbic brain regions. nih.gov These areas include the central nucleus of the amygdala, the frontal cortex, the shell of the nucleus accumbens, and the supraoptic nucleus. nih.gov The induction of Fos in these regions, which are involved in stress, behavioral responses, and reward, is of particular interest in understanding the behavioral changes reported in individuals who abuse anabolic androgenic steroids. nih.gov

In rats, nandrolone has been shown to influence the dopaminergic system. Pretreatment with nandrolone can modulate the rewarding effects of other drugs of abuse, such as cocaine and amphetamines. nih.gov Specifically, nandrolone has been found to weaken the cocaine-induced increase of extracellular dopamine (B1211576) and serotonin (B10506) in the nucleus accumbens. nih.gov Furthermore, a study on prepubertal male rats found that nandrolone exposure led to changes in dopamine type 2 receptors (D2DR) in the nucleus accumbens and medial prefrontal cortex. biorxiv.org

Nandrolone has also been observed to affect other neurotransmitter systems and neurotrophic factors. In rats, nandrolone treatment has been associated with reductions in dopamine, serotonin, and noradrenaline in the nucleus accumbens. researchgate.net It has also been shown to stimulate the kynurenine (B1673888) pathway, leading to increased levels of metabolites linked to depressive-like behavior and neurotoxicity. researchgate.net Additionally, nandrolone administration has been found to alter the levels of nerve growth factor (NGF) in a region-specific manner, with increases in the hippocampus and septum, but reductions in the basal forebrain of rats. nih.gov This suggests an impairment of NGF retrograde transport. nih.gov

Some studies have also pointed to neuroinflammatory and apoptotic effects. Supraphysiological doses of androgens have been linked to neuronal death and increased inflammation in the brain. researchgate.net In rats, nandrolone decanoate induced apoptosis and a decrease in neuronal count in the parietal cortex, prefrontal cortex, and hippocampal regions. nih.gov

It is important to note that the effects of nandrolone can be region-specific, and in some cases, may even lead to opposing changes in different brain areas. elifesciences.org For example, one study found that nandrolone administration in rats impaired memory function, possibly through dynorphinergic mechanisms in the hippocampus. nih.gov Another study, however, suggested that nandrolone altered the activity of the glutamatergic system in the latero-anterior hypothalamus, a region involved in aggression. nih.gov

Interactive Data Table: Brain Region-Specific Molecular Changes in Animal Models

Brain RegionMolecular Change ObservedAnimal Model
Central Nucleus of the AmygdalaIncreased density of c-Fos and Fos-related antigen-positive neuronsGuinea Pig
Frontal CortexIncreased density of Fos-related antigen-positive neuronsGuinea Pig
Nucleus Accumbens (Shell)Increased density of Fos-related antigen-positive neuronsGuinea Pig
Supraoptic NucleusIncreased density of Fos-related antigen-positive neuronsGuinea Pig
Nucleus AccumbensWeakened cocaine-induced increase of extracellular dopamine and serotoninRat
Nucleus Accumbens and Medial Prefrontal CortexChanges in dopamine type 2 receptors (D2DR)Rat
Hippocampus and SeptumIncreased levels of nerve growth factor (NGF)Rat
Basal ForebrainReduced levels of nerve growth factor (NGF)Rat
Parietal Cortex, Prefrontal Cortex, and HippocampusIncreased apoptosis and decreased neuronal countRat

Systemic Biological Responses in Animal Models (e.g., endocrine axis, adiponectin, stress hormones)

Animal models have been instrumental in elucidating the systemic biological responses to nandrolone administration, revealing significant impacts on the endocrine axis, adiponectin levels, and stress hormones.

Endocrine Axis:

Nandrolone exerts a potent influence on the hypothalamic-pituitary-gonadal (HPG) axis. In animal models, it has been shown to decrease the levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in endogenous testosterone (B1683101) production. nih.govamegroups.org This negative feedback mechanism is a hallmark of anabolic androgenic steroid (AAS) use. amegroups.org Furthermore, studies in female rats have demonstrated that nandrolone decanoate can decrease serum levels of progesterone (B1679170) and estrogen. nih.gov

The hypothalamic-pituitary-adrenal (HPA) axis is also affected. Chronic nandrolone treatment in rats has been shown to cause a reduction in plasma corticosterone (B1669441) levels. nih.govresearchgate.net This may be due to the inhibition of enzymes involved in corticosterone synthesis in the adrenals. researchgate.net Conversely, some studies have reported that high doses of nandrolone decanoate can significantly increase adrenal function, as measured by corticosterone levels, while decreasing adrenocorticotropic hormone (ACTH). oatext.comnih.gov

Adiponectin:

The effects of nandrolone on adiponectin, a hormone involved in regulating glucose levels and fatty acid breakdown, appear to be complex and potentially model-dependent. Some studies in normal rats suggest that nandrolone administration may decrease plasma adiponectin levels and its mRNA expression in adipose tissue. researchgate.net However, the response of adiponectin to androgens can be influenced by factors such as the specific androgen used and the metabolic state of the animal. nih.gov For instance, in obese rats, the administration of dehydroepiandrosterone (B1670201) (DHEA), a steroid precursor, combined with exercise, has been shown to elevate plasma adiponectin. researchgate.net

Stress Hormones:

As mentioned, nandrolone can significantly alter the levels of the primary stress hormone, corticosterone, in rodents. While some studies report a decrease in plasma corticosterone, others have found an increase, particularly with high doses of nandrolone decanoate. nih.govresearchgate.netoatext.comnih.gov This suggests that the dose and duration of nandrolone exposure may be critical factors in determining its effect on the HPA axis.

Hepatic, Renal, and Cardiac Biochemical Changes in Experimental Animals

Pre-clinical studies in experimental animals have documented a range of biochemical alterations in the liver, kidneys, and heart following the administration of nandrolone. These changes often point towards increased oxidative stress and potential organ damage.

Hepatic Biochemical Changes:

In rats, high doses of nandrolone decanoate have been shown to significantly elevate liver function biomarkers, including serum aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), as well as cytosolic and mitochondrial AST. oatext.comnih.gov This indicates potential liver damage. Furthermore, nandrolone treatment in rats has been found to increase the activity of NADPH Oxidase (NOX), an enzyme that generates reactive oxygen species (ROS), while decreasing the activities of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase. nih.govplos.org This disruption of the cellular redox balance can lead to a state of oxidative stress. nih.govplos.org Some studies have also reported that nandrolone can augment the regenerative response of the liver in rats following partial hepatectomy. nih.gov

Renal Biochemical Changes:

The kidneys are also susceptible to the effects of nandrolone. Studies in rats have demonstrated that high doses of nandrolone decanoate can lead to significant elevations in kidney function biomarkers such as serum creatinine, urea, and uric acid. oatext.com Nandrolone treatment has also been associated with decreased catalase activity in the kidneys of rats. nih.govplos.org Furthermore, research indicates that nandrolone can induce genetic damage in rat kidney cells, particularly at higher doses. science.gov Some studies have also shown a decrease in superoxide dismutase (SOD) levels in the kidney tissue of rats following nandrolone administration. brieflands.com

Cardiac Biochemical Changes:

The heart is another organ where nandrolone can induce biochemical changes. In rats, nandrolone administration has been shown to increase the activity of NADPH oxidase (NOX) and the mRNA levels of its NOX2 subunit in the heart, suggesting increased production of reactive oxygen species (ROS). nih.govplos.org This can contribute to oxidative stress. Some studies have also reported that nandrolone can lead to an increase in markers of oxidative DNA damage, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), in the heart tissue of rats. nih.gov However, in some experimental setups, cardiac antioxidant enzymes such as SOD, glutathione (B108866) peroxidase (GPx), and catalase were not significantly affected by nandrolone treatment. nih.govplos.org

Interactive Data Table: Summary of Hepatic, Renal, and Cardiac Biochemical Changes in Rats

OrganBiochemical ChangeEffect of Nandrolone
Liver Serum AST and ALTIncreased oatext.comnih.gov
NADPH Oxidase (NOX) ActivityIncreased nih.govplos.org
Superoxide Dismutase (SOD) ActivityDecreased nih.govplos.org
Catalase ActivityDecreased nih.govplos.org
Kidney Serum Creatinine, Urea, Uric AcidIncreased oatext.com
Catalase ActivityDecreased nih.govplos.org
Superoxide Dismutase (SOD) LevelsDecreased brieflands.com
Heart NADPH Oxidase (NOX) ActivityIncreased nih.govplos.org
NOX2 mRNA LevelsIncreased nih.govplos.org
8-OHdG LevelsIncreased nih.gov

In Vitro Cellular Studies of Nandrolone Interactions (e.g., cytotoxicity, neuroprotection)

In vitro cellular studies have provided valuable insights into the direct interactions of nandrolone with various cell types, revealing its potential for both cytotoxicity and, in some contexts, neuroprotection.

Cytotoxicity:

Research has shown that nandrolone can have cytotoxic effects, particularly at higher concentrations. In a study using human gastric (AGS) and colon (HCT) cancer cells, higher concentrations of nandrolone significantly decreased cell viability and induced apoptosis through both intrinsic and extrinsic pathways. onlinejbs.com Another study investigating the effects of nandrolone decanoate on osteoblasts found reduced viability and proliferation at concentrations of 10, 25, and 50 µM. scielo.brusp.br Similarly, in C2C12 myoblasts, a high concentration of 50 µM nandrolone decanoate led to a decrease in cell proliferation, which was suggested to be due to a cytotoxic effect. sav.sk

In contrast, some studies have found no significant effect of nandrolone on cell viability. For example, in vitro assessment of nandrolone decanoate on C2C12 muscle satellite cells during differentiation showed no change in cell viability at the concentrations tested. scielo.brusp.br

Neuroprotection:

Interestingly, some in vitro studies have suggested a neuroprotective role for nandrolone derivatives. In a study using SH-SY5Y cells, a human neuroblastoma cell line, a nandrolone derivative was shown to attenuate cytotoxicity and enhance neuronal protective effects when the cells were exposed to hydrogen peroxide (H2O2), an oxidizing agent. jmb.or.kr This neuroprotective effect was associated with an increase in cellular ATP levels. jmb.or.kr

However, other in vitro studies have pointed towards neurotoxic effects. In primary rat cortical cell cultures, nandrolone was identified as one of the more toxic anabolic androgenic steroids investigated, adversely impacting mitochondrial function, membrane integrity, apoptosis, and neurite outgrowth. diva-portal.org Furthermore, experiments on neuron-like pheochromocytoma 12 (PC12) cells demonstrated that nandrolone, among other steroids, induced cell death through apoptotic pathways. nih.gov

These seemingly contradictory findings highlight the complexity of nandrolone's cellular interactions. Its effects on cell viability and function likely depend on a variety of factors, including the specific cell type, the concentration of the compound, the duration of exposure, and the experimental conditions.

Computational and Structural Biology Studies of Nandrolone Benzoate

Crystal Structure Analysis of Nandrolone (B1676933) Esters

The determination of the crystal structure of nandrolone esters through single-crystal X-ray diffraction is a critical step in understanding their solid-state properties. While the specific crystal structure for nandrolone benzoate (B1203000) is not detailed in the reviewed literature, extensive studies on other esters—such as propionate (B1217596), phenylpropionate, cypionate, and undecanoate—provide a comprehensive framework for the structural characteristics of this class of compounds. mdpi.comnih.govresearchgate.net

These studies reveal that nandrolone esters crystallize in a variety of space groups, often non-centrosymmetric, which are relatively uncommon. mdpi.com For instance, nandrolone propionate has been found to crystallize in the trigonal P3₁21 space group, while nandrolone phenylpropionate adopts a tetragonal P4₃2₁2 arrangement. mdpi.com Nandrolone cypionate and undecanoate crystallize in the orthorhombic P2₁2₁2₁ and monoclinic P2₁ space groups, respectively. mdpi.com

A consistent feature across these different ester forms is the conformation of the core steroid skeleton. mdpi.com The A-ring typically exhibits a sofa or half-chair conformation, the six-membered B and C rings maintain a stable chair conformation, and the five-membered D-ring adopts an envelope conformation. mdpi.com This conserved geometry of the steroid backbone is crucial for its interaction with the androgen receptor. The ester chain attached at the 17β-position, however, shows significant conformational variability, which influences the crystal packing and, consequently, the physicochemical properties of the compound.

Table 1: Crystal Structure and Refinement Data for Various Nandrolone Esters This table presents representative data from studies on nandrolone esters to illustrate typical crystallographic parameters. Data for nandrolone benzoate is not available in the cited sources and is included for structural comparison only.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) Ref.
This compoundC₂₅H₃₀O₃N/AN/AN/AN/AN/A
Nandrolone PropionateC₂₁H₃₀O₃·0.5H₂OTrigonalP3₁217.7617.76156.211 mdpi.comresearchgate.net
Nandrolone PhenylpropionateC₂₇H₃₄O₃TetragonalP4₃2₁28.0968.09671.218 mdpi.com
Nandrolone CypionateC₂₆H₃₈O₃OrthorhombicP2₁2₁2₁6.27612.39630.147 mdpi.com
Nandrolone UndecanoateC₂₉H₄₆O₃MonoclinicP2₁6.30725.13216.545 mdpi.com

Intermolecular Interactions and Crystal Packing Studies

The way individual nandrolone ester molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. These interactions are key to the stability of the crystal and influence properties like solubility and dissolution rate. nih.govresearchgate.net Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. mdpi.comresearchgate.net

In the crystal structures of nandrolone esters, hydrogen bonds and van der Waals forces are the primary drivers of crystal packing. mdpi.com The carbonyl oxygen of the A-ring and the ester group are common hydrogen bond acceptors. mdpi.com For example, in nandrolone phenylpropionate, the O1 carbonyl oxygen is involved in trifurcated hydrogen bonding with neighboring molecules. mdpi.com In nandrolone propionate hemihydrate, a water molecule acts as a bridge, forming hydrogen bonds with the carbonyl oxygen atoms of two different steroid molecules. mdpi.com

Hirshfeld surface analysis maps these interactions, with red areas indicating strong contacts (like hydrogen bonds) and blue areas representing weaker van der Waals forces. researchgate.net This analysis reveals that H···H contacts are the most abundant, which is typical for organic molecules rich in hydrogen. mdpi.com The specific nature and strength of these interactions, particularly those involving the ester chain, dictate the unique packing arrangement of each nandrolone derivative. For this compound, one would expect significant π-π stacking interactions involving the phenyl ring of the benzoate group, in addition to the hydrogen bonds involving the steroid's carbonyl group. These interactions would contribute to a densely packed and stable crystal structure. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comresearchgate.net This method is pivotal in drug discovery for predicting the activity of new compounds and optimizing lead structures. jocpr.com

For this compound and its analogs, a QSAR model would aim to link molecular descriptors—quantifiable properties derived from the molecular structure—to their binding affinity for the androgen receptor or their anabolic activity. jocpr.com These descriptors can be categorized as electronic (e.g., partial charges, electronegativity), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). jocpr.commdpi.com

The process involves several key steps:

Data Set Selection: A training set of nandrolone esters with known biological activities is compiled. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the set. researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that best correlates the descriptors with the observed activity. researchgate.netmdpi.com

Model Validation: The model's predictive power is tested using an independent set of compounds (a test set) not used in the model's creation. mdpi.com

A successful QSAR model for nandrolone esters could identify the key structural features of the ester chain—such as its length, branching, or the presence of an aromatic ring (as in benzoate)—that enhance or diminish biological activity. googleapis.com This provides invaluable guidance for designing new esters with improved therapeutic profiles. jocpr.com

Molecular Docking and Receptor Binding Simulations

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.complos.org For this compound, the active compound is nandrolone itself, which is released upon hydrolysis of the ester. Therefore, docking simulations focus on the interaction of nandrolone with its primary biological target, the androgen receptor (AR). wikipedia.org

The simulation process involves:

Preparation of Structures: High-resolution 3D structures of the androgen receptor's ligand-binding domain and the nandrolone molecule are obtained or modeled. mdpi.com

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of nandrolone within the receptor's binding pocket. nih.gov

Scoring and Analysis: Each potential binding pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted as the most likely binding mode. plos.org

These simulations can reveal the specific amino acid residues in the AR that form key interactions (e.g., hydrogen bonds, hydrophobic contacts) with nandrolone. researchgate.net Studies indicate that nandrolone is a potent agonist of the AR. wikipedia.orgtransfemscience.org Molecular dynamics simulations can further be employed to assess the stability of the predicted nandrolone-AR complex over time, providing a more dynamic picture of the binding event. plos.orgnih.gov This understanding of receptor-ligand interaction at the atomic level is crucial for explaining the drug's mechanism of action and for the rational design of new, more selective androgens.

Theoretical Chemistry Approaches to Steroid Structure and Reactivity

Theoretical chemistry provides a powerful lens through which the electronic structure and reactivity of steroids like nandrolone can be understood. bris.ac.uk Methods such as Density Functional Theory (DFT) are used to calculate a wide range of molecular properties that are difficult to measure experimentally. researchgate.net

These computational approaches can determine the optimal three-dimensional geometry of the nandrolone molecule, its electron distribution, and its molecular orbital energies (e.g., HOMO and LUMO). bris.ac.uk This information is fundamental to understanding the molecule's inherent stability and chemical reactivity.

Furthermore, theoretical calculations are used to compute crystal lattice energies, which quantify the stability of the crystalline state. researchgate.netacs.org By calculating the strength of various intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), researchers can gain a quantitative understanding of the forces that hold the crystal together. acs.org This is critical for predicting polymorphism—the ability of a compound to exist in multiple crystal forms—which can have significant implications for a drug's bioavailability. For nandrolone and its esters, these theoretical studies complement experimental data from X-ray diffraction, providing a complete picture of its structural and electronic properties that ultimately govern its biological function.

Emerging Research Areas and Future Directions in Nandrolone Science

Development of Novel Analytical Techniques for Research

The accurate and sensitive detection of nandrolone (B1676933) and its metabolites is crucial for both research and anti-doping efforts. While gas chromatography (GC) and liquid chromatography (LC) combined with mass spectrometry (MS) remain the preferred analytical methods, ongoing research aims to refine and develop novel techniques. GC/MS or GC/MS/MS are frequently employed for precise identification, though LC/MS or LC/MS/MS methods are also utilized, albeit less commonly as standalone techniques mdpi.com.

A significant challenge in nandrolone analysis is distinguishing between endogenous production and exogenous administration. Gas chromatography/combustion/isotope ratio mass spectrometry (GC-C-IRMS) is currently the only technique capable of definitively making this distinction mdpi.com. This method measures the carbon isotope ratios (CIRs) in steroid compounds, effectively differentiating between naturally occurring and synthetically derived nandrolone rsc.org.

Future research in analytical techniques focuses on improving extraction and detection methods to address discrepancies and challenges, such as matrix interferences and the presence of endogenous structural analogs at low concentrations researchgate.netresearchgate.net. Novel approaches include the development of biosensors and chemically designed artificial sensors, which show promise for facile and rapid AAS determination in various matrices without complex sample processing mdpi.com. For instance, a highly sensitive avidin-biotin ELISA has been developed for detecting nandrolone and testosterone (B1683101) in dietary supplements mdpi.com.

Current research also explores the use of dried blood spots (DBS) as a valuable complementary matrix to urine for steroid analyses, with methods being developed for simultaneous detection of various anabolic steroids, including nandrolone esters, using LC-HRMS/MS researchgate.netresearchgate.net.

Table 1: Key Analytical Techniques for Nandrolone Detection in Research

TechniquePrimary ApplicationKey AdvantageReference
GC/MS or GC/MS/MSPrecise identification and quantification of nandrolone and metabolitesHigh sensitivity and specificity mdpi.com
LC/MS or LC/MS/MSQuantification of free and conjugated forms of metabolites, phase II metabolismDoes not require deconjugation and derivatization steps, suitable for low concentrations wada-ama.org
GC-C-IRMSDistinguishing endogenous production from exogenous intakeMeasures carbon isotope ratios to differentiate natural vs. synthetic origin mdpi.comrsc.org
Biosensors/Artificial SensorsRapid, facile detection in various matricesPotential to eliminate complex sample processing, high sensitivity mdpi.com
LC-HRMS/MS (Dried Blood Spots)Simultaneous detection of multiple anabolic steroids and esters in bloodValuable complement to urine testing, comprehensive analytical workflow researchgate.netresearchgate.net
Reverse Phase HPLC with UV detectionValidation of nandrolone decanoate (B1226879) in pharmaceutical preparationsEnsures specificity, accuracy, precision, and linearity for quality control arlok.com

Elucidation of Unexplored Molecular Pathways and Receptor Interactions

While nandrolone primarily acts as an agonist of the androgen receptor (AR), research is increasingly exploring its interactions with other molecular pathways and receptors, including potential non-genomic effects. Nandrolone's strong anabolic effects and weak androgenic effects are partly attributed to its metabolism by 5α-reductase into 5α-dihydronandrolone, a metabolite with decreased binding affinity for the AR amegroups.orgwikipedia.org.

Studies indicate that nandrolone can influence gene expression through various pathways beyond direct AR binding. For instance, it appears to stimulate myogenic progenitor cell differentiation via the upregulation of MyoD and Numb, a Notch inhibitor, and by activating calcineurin-NFAT signaling, contributing to muscle hypertrophy nih.govresearchgate.net. Nandrolone also increases local levels of IGF-1, which plays an important role in androgen-mediated skeletal muscle fiber hypertrophy nih.govresearchgate.net.

Research also suggests that nandrolone can affect cellular signaling through the activation of ERK, Akt, and MAPK pathways, and by competitively inhibiting transcription factors drugbank.com. It has been shown to reduce nuclear localization of Smad2/Smad3, associated with reduced expression of the activin receptor IIB, and to upregulate PGC-1α in paralyzed muscle, promoting its nuclear localization nih.gov.

Furthermore, nandrolone may have non-genomic effects, as indicated by studies investigating its acute impact on cardiac arrhythmia during ischemia oup.com. It has also been shown to bind with significant affinity and full agonist activity to the alpha-estrogen receptor (ERα) amegroups.org. The exact mechanism by which nandrolone exerts some of its effects, particularly on gene expression, is still under investigation and could involve miRNA regulation, post-translational modification, or protein degradation oncotarget.com.

Advanced Modeling and Simulation for Nandrolone Biology

Computational approaches, such as quantitative structure-activity relationship (QSAR) studies and molecular modeling, are becoming increasingly important in understanding nandrolone biology and predicting its interactions and effects. QSAR studies of 19-nor-testosterone steroids, including nandrolone, use quantum and physicochemical molecular descriptors to correlate electronic properties with observed biological activities nih.govresearchgate.net. These studies help in understanding the key interactions of these steroids with their anabolic-androgenic receptor binding sites nih.govresearchgate.net.

Molecular modeling can predict features that influence the anabolic or androgenic activities of steroid derivatives and identify new lead molecules researchgate.net. For instance, QSAR equations have been developed to explain that the energy difference between the LUMO and HOMO, the total dipole moment, the chemical potential, and the net charge of different carbon atoms in the steroid nucleus are crucial for their interaction with the AR nih.govresearchgate.net.

Beyond QSAR, advanced modeling techniques are being used to simulate the pharmacodynamics of nandrolone, particularly in the context of doping control. Models are being developed to generate the dynamics of nandrolone and its metabolites in the body, which can help in understanding how certain inhibitors might reduce the urinary concentration of metabolites like 19-norandrosterone (B1242311) researchgate.net. These models can also investigate potential ways drug users might attempt to circumvent doping tests and suggest improved countermeasures researchgate.net.

Role of Epigenetic Modifications in Nandrolone-Induced Biological Changes in Research Models

Epigenetic modifications, such as DNA methylation, histone modifications, and non-coding RNA-mediated regulation, are increasingly recognized as playing a role in gene expression changes induced by various compounds, including anabolic-androgenic steroids like nandrolone oncotarget.comdasmaninstitute.orgnih.gov. Research in this area explores how nandrolone might influence gene expression without altering the underlying DNA sequence.

In animal models, it has been observed that nandrolone can induce dose-dependent modifications in the genetic expression of testosterone synthesis molecules, such as steroidogenic acute regulatory protein (StAR) and CYP17A1 oncotarget.com. The precise epigenetic mechanisms underlying these changes are not yet fully understood but could involve miRNA regulation, post-translational modification, or protein degradation oncotarget.com.

Studies have shown that AAS, including nandrolone, act via AR interaction to induce muscle protein synthesis, a process achieved through altered gene expression via pathways such as Notch, Wnt, and Numb nih.gov. These pathways and their interactions at the AR manifest in key skeletal muscle phenotypes nih.gov. Future research aims to clarify the specific epigenetic marks (e.g., histone acetylation, DNA methylation patterns) that are altered by nandrolone and how these alterations contribute to its biological effects in various research models.

Investigation of Nandrolone-Related Compounds and Their Mechanism of Action in Research Contexts

Research continues to explore nandrolone-related compounds, including its derivatives, analogs, and pro-drugs, to understand their distinct mechanisms of action and potentially improved therapeutic or anabolic profiles in research contexts. Nandrolone itself is a synthetic derivative of testosterone, differing by a single methyl group amegroups.orgresearchgate.net. This structural difference contributes to its favorable myotrophic/anabolic ratio researchgate.net.

Studies investigate how modifications to the nandrolone structure can lead to desired properties, such as slower metabolism, enhanced affinity for the androgen receptor, or resistance to aromatization unibo.it. For example, 5α-dihydronandrolone is a metabolite of nandrolone that acts as a long-lasting prodrug wikipedia.org.

The investigation of nandrolone analogs also involves understanding how their metabolism differs from the parent compound and how these metabolic pathways influence their interaction with various receptors and cellular processes. For instance, the conversion of nandrolone by 5α-reductase to a less active metabolite in androgenic tissues, unlike testosterone's conversion to highly active DHT, is a key area of study for developing compounds with a more favorable anabolic-to-androgenic ratio amegroups.orgresearchgate.net.

Future research aims to synthesize and characterize novel nandrolone-related compounds, evaluating their binding affinities, metabolic pathways, and gene expression profiles in research models to identify compounds with specific desired biological activities.

Q & A

Q. What are the validated analytical methods for identifying and quantifying Nandrolone Benzoate in pharmaceutical formulations?

Methodological Answer :

  • Use reverse-phase HPLC with UV detection (λ = 240–254 nm) for quantification, as described in pharmacopeial standards for steroid esters .
  • Validate specificity via spiked placebo samples and confirm purity using mass spectrometry (LC-MS/MS) to distinguish this compound from structurally similar esters (e.g., Nandrolone Decanoate) .
  • Include system suitability tests (e.g., retention time, peak symmetry) to ensure reproducibility .

Q. How can researchers design in vitro assays to assess the stability of this compound under varying physiological conditions?

Methodological Answer :

  • Simulate gastric (pH 1.2) and intestinal (pH 6.8) fluids with controlled temperature (37°C) and agitation.
  • Sample at intervals (0, 1, 2, 4, 8, 24 hrs) and analyze degradation products via HPLC. Compare hydrolysis rates to other esters (e.g., Nandrolone Phenylpropionate) to evaluate esterase resistance .

Q. What are the best practices for synthesizing this compound with high enantiomeric purity?

Methodological Answer :

  • Optimize esterification of Nandrolone with benzoyl chloride in anhydrous dichloromethane, using DMAP as a catalyst.
  • Monitor reaction progress via TLC (Rf ~0.6 in ethyl acetate/hexane 1:3).
  • Purify via flash chromatography and confirm stereochemistry using polarimetry or chiral HPLC .

Advanced Research Questions

Q. How can contradictory data on this compound’s anabolic-to-androgenic ratio be resolved across preclinical studies?

Methodological Answer :

  • Conduct a meta-analysis of existing studies, stratifying data by model (rodent vs. primate), dosage, and administration route (intramuscular vs. subcutaneous).
  • Use ANOVA to identify confounding variables (e.g., ester hydrolysis rates, receptor binding kinetics). Validate findings via in vivo assays with standardized protocols (e.g., Hershberger test) .

Q. What experimental approaches are suitable for mapping the receptor-binding kinetics of this compound compared to endogenous androgens?

Methodological Answer :

  • Perform competitive binding assays using AR/PR-transfected cell lines.
  • Calculate IC50 values via radioligand displacement (e.g., ³H-testosterone) and compare to metabolites (e.g., 19-nor metabolites).
  • Use surface plasmon resonance (SPR) to measure association/dissociation rates in real time .

Q. How can researchers design longitudinal studies to assess the long-term metabolic effects of this compound in aging models?

Methodological Answer :

  • Utilize aged rodents (18–24 months) with controlled intramuscular dosing (5–10 mg/kg weekly).
  • Monitor biomarkers (e.g., lipid profile, bone density via DEXA) at 0, 6, 12 months.
  • Apply mixed-effects models to account for individual variability and censored data .

Q. What strategies mitigate batch-to-batch variability in this compound pharmacokinetic studies?

Methodological Answer :

  • Standardize synthesis protocols (e.g., solvent purity, reaction time) and validate batches via NMR and elemental analysis.
  • Use crossover study designs to compare multiple batches within the same cohort, reducing inter-subject variability .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between in vitro receptor affinity and in vivo efficacy data for this compound?

Methodological Answer :

  • Investigate pharmacokinetic factors (e.g., ester hydrolysis rates, tissue distribution) using compartmental modeling.
  • Correlate free plasma concentrations (LC-MS/MS) with tissue-specific AR activation (qPCR of androgen-responsive genes) .

Q. What statistical methods are optimal for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer :

  • Apply probit analysis for quantal data (e.g., hepatotoxicity incidence) or nonlinear regression (e.g., Emax model) for continuous outcomes (e.g., ALT levels).
  • Adjust for multiple comparisons using Bonferroni correction .

Research Design & Validation

Q. How can researchers ensure the reproducibility of this compound studies across laboratories?

Methodological Answer :

  • Publish detailed protocols (e.g., ARRIVE guidelines) with batch-specific characterization data (HPLC chromatograms, NMR spectra).
  • Collaborate on inter-laboratory validation studies using shared reference standards .

Q. What are the ethical considerations for human pharmacokinetic studies involving this compound?

Methodological Answer :

  • Justify dosing regimens based on preclinical NOAEL (No Observed Adverse Effect Level) and MABEL (Minimal Anticipated Biological Effect Level).
  • Include exclusion criteria for populations at risk of androgen-sensitive conditions (e.g., prostate hyperplasia) and monitor adverse events via DSMB (Data Safety Monitoring Board) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.